molecular formula C11H16O5 B1361767 cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester CAS No. 156293-34-4

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

Cat. No. B1361767
M. Wt: 228.24 g/mol
InChI Key: GRPKMLGYFVVOJS-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is a chemical compound with the IUPAC name "dimethyl 4-oxo-1,2-cyclopentanedicarboxylate" . It is offered by several suppliers including Benchchem and Aladdin Scientific .


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 16 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of “cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is 200.19 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • The hydrolysis of 2-cyclopentanecarboxylic acid-5,5′-hydantoin led to the isolation of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, indicating epimerization during hydrolysis. X-ray crystallography was used to study these compounds, revealing zwitterionic structures and unusual hydrogen bonding in the cis isomer (Curry, Mclennan, Rettig, & Trotter, 1993).

Applications in Organic Synthesis

  • Enzymatic procedures were explored for the resolution of esters of trans-epoxysuccinic acid. The study successfully achieved asymmetrization of cis-epoxysuccinic acid by hydrolyzing the racemic diethyl ester of 2-(toluene-p-sulfonyloxy)tartaric acid and subsequent esterification (Crout, Gaudet, & Hallinan, 1993).

Gas-Phase Ionization Studies

  • Research on the behavior of dimethyl and diethyl esters of cis-cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylic acids under chemical ionization conditions revealed interactions between adjacent ester groups. This study contributes to understanding the stabilization mechanisms of MH+ ions and ROH elimination in these compounds (Etinger, Idina, & Mandelbaum, 1993).

Electrolytic Dissociation Analysis

  • Cyclopentanedicarboxylic acids, used in the pharmaceutical industry, were analyzed for their electrolytic dissociation behavior. Understanding these properties is crucial for predicting the distribution of biopharmaceutically active forms in solutions (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Stereochemistry in Organic Reactions

  • The hydrogenation of various cyclic β-keto esters, including methyl 2-oxocyclopentanecarboxylate, was studied on modified Raney-nickel catalysts. This research sheds light on the diastereoselectivity and enantioselectivity of hydrogenation processes involving similar compounds (Wittmann, Göndös, & Bartók, 1990).

properties

IUPAC Name

diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPKMLGYFVVOJS-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

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